MSC2504877
Overview
Description
MSC2504877 is a novel, drug-like small molecule inhibitor of tankyrase enzymes, specifically Tankyrase 1 and Tankyrase 2. These enzymes are part of the poly(ADP-ribose) polymerase (PARP) superfamily and play crucial roles in telomere maintenance, mitosis control, and Wnt/β-catenin signaling regulation. This compound has shown promising results in inhibiting the growth of APC mutant colorectal tumor cells by suppressing Wnt/β-catenin signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MSC2504877 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
MSC2504877 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Reaction conditions typically involve organic solvents and controlled temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups, while oxidation and reduction reactions can modify the existing functional groups .
Scientific Research Applications
MSC2504877 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of tankyrase enzymes and their role in cellular processes.
Biology: Employed in research to understand the regulation of Wnt/β-catenin signaling and its implications in cell proliferation and differentiation.
Medicine: Investigated for its potential therapeutic applications in treating cancers, particularly those with mutations in the APC gene.
Industry: Utilized in the development of new therapeutic agents targeting tankyrase enzymes and related pathways
Mechanism of Action
MSC2504877 exerts its effects by inhibiting tankyrase enzymes, which are involved in the regulation of Wnt/β-catenin signaling. By inhibiting these enzymes, this compound suppresses the upregulation of Cyclin D2 and Cyclin E2, leading to enhanced G1 cell cycle arrest and cellular senescence. This inhibition also results in the suppression of phospho-Rb, providing a mechanistic explanation for its effects on tumor cell growth .
Comparison with Similar Compounds
MSC2504877 is unique in its high selectivity and potency as a tankyrase inhibitor. Similar compounds include:
XAV939: Another tankyrase inhibitor that also targets Wnt/β-catenin signaling but with different potency and selectivity profiles.
G007-LK: A potent tankyrase inhibitor with a distinct chemical structure and mechanism of action.
JW55: Inhibits tankyrase enzymes and modulates Wnt/β-catenin signaling, but with different pharmacokinetic properties compared to this compound
This compound stands out due to its favorable compound properties, including high solubility, stability, and selectivity over other PARP family enzymes .
Properties
CAS No. |
1460286-21-8 |
---|---|
Molecular Formula |
C17H18N2O2 |
Molecular Weight |
282.343 |
IUPAC Name |
3-(4-(2-Hydroxypropan-2-yl)phenyl)-6-methylpyrrolo[1,2-a]pyrazin-1(2H)-one |
InChI |
InChI=1S/C17H18N2O2/c1-11-4-9-15-16(20)18-14(10-19(11)15)12-5-7-13(8-6-12)17(2,3)21/h4-10,21H,1-3H3,(H,18,20) |
InChI Key |
MPXAEYSGFKRDQM-UHFFFAOYSA-N |
SMILES |
O=C1C2=CC=C(C)N2C=C(C3=CC=C(C(C)(O)C)C=C3)N1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MSC2504877; MSC 2504877; MSC-2504877 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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